4-(5-Chloro-1H-benzoimidazol-2-YL)-butyric acid hydrochloride is a degradant impurity identified in Bendamustine hydrochloride drug products. [] Bendamustine hydrochloride is an alkylating antitumor agent used in the treatment of chronic lymphocytic leukemia (CLL) and B-cell non-Hodgkin's lymphoma (B-NHL). [] The presence of this impurity can potentially impact the efficacy and safety of the drug product.
The molecular structure of 4-(5-Chloro-1H-benzoimidazol-2-YL)-butyric acid hydrochloride was elucidated using Q-TOF/MS, 1H NMR, 13C NMR, D2O exchange NMR, and two-dimensional NMR. [] The spectral data confirmed the presence of the key structural features, including the chloro-substituted benzimidazole ring, the butyric acid moiety, and the hydrochloride salt form.
The physical and chemical properties of 4-(5-Chloro-1H-benzoimidazol-2-YL)-butyric acid hydrochloride are not detailed in the provided literature. Its isolation from Bendamustine hydrochloride drug products was achieved using preparative liquid chromatography, suggesting solubility in common organic solvents. []
The primary application of 4-(5-Chloro-1H-benzoimidazol-2-YL)-butyric acid hydrochloride in scientific research is as a marker for degradation in Bendamustine hydrochloride drug products. [] Its identification and quantification can be used to assess the stability and quality of these pharmaceuticals.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6